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Compound of Interest

Compound Name: ML 315

Cat. No.: B15580232

Core Mechanism of Action

TTL-315, or 2-mercaptopropionyl glycine disulfide, is a novel antimetabolite that selectively
targets cancer cells in the nutrient-deprived tumor microenvironment.[1][2] Its mechanism of
action is conditional on glucose deprivation, a common feature in solid tumors due to high
metabolic rates and poor vascularization.[1]

In glucose-deprived cancer cells, TTL-315 disrupts thiol homeostasis, which is crucial for cell
survival, leading to cell death.[1][2] Normal cells, in the presence of adequate glucose, can
detoxify TTL-315 by reducing it to 2-mercaptopropionyl glycine, a compound with a known
safety profile.[2] This conditional cytotoxicity provides a therapeutic window for targeting tumors
while sparing healthy tissue. Furthermore, TTL-315 has been shown to cooperate with DNA-
damaging agents like cisplatin to induce tumor regression.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on the efficacy of
TTL-315.

Table 1: In Vivo Efficacy of TTL-315 in a Rat Mammary Carcinoma Model (MATB-III)
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Initial Mean Tumor

Treatment Group Outcome Reference
Volume (mm?)
Fully prevented tumor
TTL-315 (40 mg/kg) Palpable tumors [1]
outgrowth
Slowed tumor
TTL-315 (40 mg/kg) >2400 [1]
outgrowth
Cisplatin only 2948 + 180 [1]
Cisplatin + TTL-315 2402 £ 218 Tumor regression [1]

Signaling Pathway and Mechanism of Action Diagrams
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Caption: Mechanism of TTL-315 in glucose-deprived cancer cells.

Experimental Protocols

Cell Viability Assay:
e Equal numbers of cancer cells (e.g., RIE/neuT) were seeded in normal growth media.[1]

o The following day, the media was replaced with either glucose-containing or glucose-free
media.[1]
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e Four hours later, TTL-315 or a vehicle control was added at specified concentrations.[1]

e Cells were incubated for 24 hours.

o Cell viability was assessed using an assay that monitors thiol homeostasis. The surviving
fraction was calculated relative to the number of viable cells at the time of drug addition.[1]

In Vivo Tumor Growth Studies:

Preclinical rodent models of breast (MATB-III, MMTV-neu), lung, and skin cancer were used.

[1]

o For prevention studies, treatment with TTL-315 (e.g., 40 mg/kg) began when tumors became
palpable.[1]

o For established tumor studies, treatment was initiated when tumors reached a bulky size
(e.g., >2400 mm?3).[1]

e In combination studies, cisplatin (e.g., 2 mg/kg) was administered with TTL-315.[1]

Tumor volumes were measured regularly to assess treatment efficacy.[1]

Part 2: INX-315 - A Selective CDK2 Inhibitor for

Advanced Cancers
Core Mechanism of Action

INX-315 is an orally bioavailable, selective small molecule inhibitor of cyclin-dependent kinase
2 (CDK2).[3][4] CDK2 is a key regulator of cell cycle progression, and its overexpression is
common in many cancers.[3] INX-315 selectively binds to and inhibits the activity of CDK2,
which leads to cell cycle arrest, induction of apoptosis, and inhibition of tumor cell proliferation.

[3]

Preclinical studies have demonstrated that INX-315 is effective in cancers with amplification of
the CCNE1 gene, which leads to increased CDK2 activity.[4] It has also shown efficacy in
breast cancers that have developed resistance to CDK4/6 inhibitors, a common clinical
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challenge.[4][5] In these contexts, INX-315 induces a state of therapy-induced senescence,

providing durable control of tumor growth.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical and clinical studies of

INX-315.

Table 2: In Vitro Activity of INX-315 in Cancer Cell Lines

Cell Line Treatment Concentration  Effect Reference
Dose-dependent

Ovarian and G1 cell cycle

Gastric (CCNE1-  INX-315 10 to 1000 nM arrest and [6]

amplified) proliferation
inhibition

INX-315 +
o Concurrent

MCF7 (Parental) Abemaciclib (500 - [5]

treatment
nmol/L)
MCF7 ,
o Reinstates
(Abemaciclib- INX-315 300 nmol/L [5]
. senescence
resistant)
T47D _
o Reinstates
(Abemaciclib- INX-315 100 nmol/L [5]
_ senescence
resistant)

Table 3: Interim Phase 1/2 Clinical Trial Data (INX-315-01)
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Percentage of

Patient Population Outcome . Reference
Patients
ER+/HER2- Breast )
Partial Response 10% [7]
Cancer
ER+/HER2- Breast ]
Stable Disease 50% [7]

Cancer
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Caption: INX-315 inhibits the CDK2/Cyclin E complex, leading to cell cycle arrest.

Experimental Protocols

Dose-Response Curves for Cell Viability:

e Cancer cell lines (e.g., MCF7, T47D), including parental and drug-resistant variants, were
cultured.

o Cells were treated with a range of concentrations of INX-315 for 7 days.

o For combination treatments, a fixed concentration of a CDK4/6 inhibitor (e.g., 500 nmol/L
abemaciclib) was used.[5]

o Cell viability was measured to generate dose-response curves and determine sensitivity.
Senescence Assay (Beta-Galactosidase Staining):
o Cells were treated with the specified drugs (e.g., INX-315, abemaciclib) for 7 days.[5]

o After treatment, cells were stained for beta-galactosidase activity, a marker for cellular
senescence.[5]

o The integrated beta-galactosidase signal per cell was quantified using microscopy and
image analysis software.[5]

Phase 1/2 Clinical Trial (INX-315-01):

o Patient Population: Patients with recurrent advanced/metastatic cancer, including
HR+/HER2- breast cancer progressing after CDK4/6 inhibitors, and CCNE1-amplified solid
tumors.[8][9]

o Study Design: An open-label, dose-escalation, and dose-expansion study conducted in three
parts:

o Part A: INX-315 monotherapy dose escalation and combination with fulvestrant.[9]
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o Part B: Ovarian cancer monotherapy dose expansion.[9]

o Part C: Combination therapy with abemaciclib and fulvestrant in breast cancer.[9]

o Endpoints: Primary endpoints include safety and tolerability. Secondary endpoints include
pharmacokinetics and preliminary antitumor activity.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15580232#ml-315-mechanism-of-action-in-cancer-
cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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